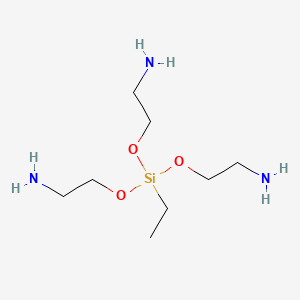

Ethyltris(2-aminoethoxy)silane

Description

Properties

CAS No. |

15942-81-1 |

|---|---|

Molecular Formula |

C8H23N3O3Si |

Molecular Weight |

237.37 g/mol |

IUPAC Name |

2-[bis(2-aminoethoxy)-ethylsilyl]oxyethanamine |

InChI |

InChI=1S/C8H23N3O3Si/c1-2-15(12-6-3-9,13-7-4-10)14-8-5-11/h2-11H2,1H3 |

InChI Key |

SWPJKMGHGWRJSH-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](OCCN)(OCCN)OCCN |

Origin of Product |

United States |

Preparation Methods

Chlorosilane Alkoxylation Followed by Amination

One of the most documented preparation routes involves:

Step 1: Preparation of Chloromethyltriethoxysilane Intermediate

- Dissolve sodium ethoxide (NaOEt) in ethanol (EtOH) in a molar ratio of approximately 1:4-5 (NaOEt:EtOH).

- Slowly add this sodium ethoxide solution dropwise into chloromethyltrichlorosilane (ClCH2SiCl3) under nitrogen atmosphere at room temperature.

- Monitor pH change from acidic to neutral to stop addition.

- React for 30 minutes at room temperature.

- Remove ethanol by atmospheric distillation.

- Filter off insolubles (NaCl and excess NaOEt).

- Purify the product by reduced pressure distillation to obtain chloromethyltriethoxysilane.

Step 2: Amination with Organic Amines

- Heat an organic amine (e.g., 2-aminoethanol or other aminoethoxy derivatives) to boiling under nitrogen.

- Add the chloromethyltriethoxysilane dropwise to the boiling amine.

- Maintain the reaction temperature between 70°C and 200°C for 1 to 8 hours.

- Filter off formed salts.

- Remove low boiling impurities by atmospheric distillation.

- Final purification by vacuum distillation yields α-amino triethoxysilane derivatives, including Ethyltris(2-aminoethoxy)silane.

Reaction Scheme Summary:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Chloromethyltrichlorosilane + NaOEt | Room temp, N2 atmosphere, distillation | Chloromethyltriethoxysilane |

| 2 | Chloromethyltriethoxysilane + amine | 70-200°C, 1-8 h, N2 atmosphere | This compound |

Direct Amination of Chlorosilanes or Alkoxysilanes with Ammonia or Amines

Another approach involves reacting chlorosilanes such as 3-chloropropyltriethoxysilane with ammonia or organic amines under pressurized conditions:

- Use a molar ratio of chlorosilane to ammonia/amine between 1:10 and 1:50.

- Conduct the reaction in a pressure reactor at 50-110°C and 25-100 bar.

- Ammonia or amine reacts with the chlorosilane forming aminoalkylsilane and ammonium chloride byproduct.

- The mixture is subjected to pressure or vacuum distillation to remove excess ammonia/amine.

- Ammonium chloride crystallizes and is filtered off.

- The crude aminoalkylsilane is purified by distillation.

This method is more common for aminoalkylsilanes like 3-aminopropyltriethoxysilane but principles can be adapted for this compound synthesis by using appropriate chlorosilane precursors and amines.

Reaction of Silanes with Aminoethanol Derivatives

This compound can also be synthesized by reacting ethyltrichlorosilane or ethyltriethoxysilane with aminoethanol derivatives:

- The silane undergoes nucleophilic substitution with 2-aminoethanol or its derivatives.

- This reaction introduces the 2-aminoethoxy groups onto the silicon atom.

- Reaction conditions typically involve controlled temperature and inert atmosphere to prevent premature hydrolysis.

- Purification is achieved by distillation or chromatography.

Comparative Analysis of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Conditions |

|---|---|---|---|

| Sodium ethoxide substitution + amination (Stepwise) | High purity product; well-established method | Multi-step, requires careful control of pH and atmosphere | Room temp to 200°C; inert atmosphere |

| High-pressure amination of chlorosilanes | Continuous operation possible; scalable | Requires high-pressure equipment; salt caking issues | 50-110°C; 25-100 bar pressure |

| Direct reaction with aminoethanol derivatives | Simpler reaction scheme | Sensitive to moisture; possible side reactions | Controlled temp; inert atmosphere |

Summary Table of Key Preparation Parameters

| Parameter | Sodium Ethoxide Method | High-Pressure Amination Method | Aminoethanol Direct Reaction |

|---|---|---|---|

| Starting Material | Chloromethyltrichlorosilane | 3-Chloropropyltriethoxysilane | Ethyltrichlorosilane or Ethyltriethoxysilane |

| Aminating Agent | Organic amines (e.g., 2-aminoethanol) | Ammonia or organic amines | 2-Aminoethanol or derivatives |

| Temperature Range | Room temp to 200°C | 50-110°C | Controlled, generally mild |

| Pressure | Atmospheric | 25-100 bar | Atmospheric or inert atmosphere |

| Reaction Time | 1-8 hours | Several hours | Variable, hours |

| Purification Method | Filtration + vacuum distillation | Filtration + vacuum distillation | Distillation or chromatography |

| Typical Yield | High | Moderate to high | Moderate |

This detailed analysis consolidates current knowledge on the preparation of this compound, providing a robust foundation for researchers and industrial chemists aiming to synthesize this important organosilicon compound efficiently and with high purity.

Chemical Reactions Analysis

Ethyltris(2-aminoethoxy)silane undergoes various chemical reactions, including:

Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile. Common reagents include alkoxides and halides.

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. It is often catalyzed by transition metals.

Oxidation and Reduction: this compound can undergo oxidation to form silanols and reduction to form silanes. .

Scientific Research Applications

Materials Science

Adhesion Promotion:

Ethyltris(2-aminoethoxy)silane is used as an adhesion promoter in composite materials. It enhances the bonding between resins and inorganic substrates, which is critical in industries such as automotive and construction. The amino groups facilitate chemical bonding, leading to improved mechanical properties of composites under stress .

Surface Treatments:

The compound is employed in surface treatments to improve hydrophobicity and durability of materials. It acts as a coupling agent that modifies surface characteristics, enhancing the performance of coatings and adhesives by creating a stronger bond between different material types .

Thermal Stability:

In thermosetting systems, this compound contributes to crosslinking, which enhances thermal stability and chemical resistance of the final products. This application is particularly beneficial in environments subjected to high temperatures or aggressive chemicals .

Construction Industry

Sealants and Coatings:

In construction, this compound is utilized in sealants and coatings to improve their adhesion to substrates like concrete and metal. This results in longer-lasting applications that can withstand environmental stressors such as moisture and temperature fluctuations .

Concrete Treatment:

The compound can also be used for treating concrete surfaces, enhancing their resistance to water ingress and chemical attack. This application is crucial for maintaining structural integrity in buildings exposed to harsh conditions .

Cosmetic Formulations

Emulsification Agent:

In the cosmetic industry, this compound serves as an emulsifying agent, improving the stability of formulations containing oil and water phases. Its ability to enhance the compatibility of various ingredients contributes to the development of effective skincare products .

Film-Forming Properties:

The compound's film-forming capabilities are leveraged in topical formulations, providing a protective barrier on the skin while delivering active ingredients effectively. This application is particularly useful for products aimed at hydration or protection against environmental factors .

Case Study 1: Composite Materials

A study demonstrated that incorporating this compound into epoxy resin formulations resulted in a significant increase in tensile strength and adhesive properties when tested against untreated composites. The improved interfacial bonding was attributed to the silane's reactive amino groups facilitating stronger interactions with the resin matrix .

Case Study 2: Concrete Sealants

Research on concrete sealants treated with this compound showed enhanced water repellency and reduced permeability compared to standard sealants. The treated surfaces exhibited lower moisture absorption rates, indicating improved durability under wet conditions .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Materials Science | Adhesion promoter | Improved mechanical properties |

| Surface treatments | Enhanced hydrophobicity | |

| Thermal stability | Better performance under high temperatures | |

| Construction Industry | Sealants | Longer-lasting adhesion |

| Concrete treatment | Increased resistance to water ingress | |

| Cosmetic Formulations | Emulsification agent | Improved formulation stability |

| Film-forming properties | Effective delivery of active ingredients |

Mechanism of Action

The mechanism of action of Ethyltris(2-aminoethoxy)silane involves its ability to form covalent bonds with both organic and inorganic surfaces. The silanol group formed from the alkoxy group via hydrolysis interacts with inorganic surfaces, while the organic functional group interacts with polymers. This dual interaction improves the adhesion of the inorganic/polymer interface .

Comparison with Similar Compounds

Methyltris(2-aminoethoxy)silane

- Molecular Formula : C7H21N3O3Si

- Key Differences : Replaces the ethyl group with a methyl group.

- However, the aminoethoxy groups retain strong adhesion properties. Applications overlap with this compound in coatings and composites .

Vinyltris(2-methoxyethoxy)silane (CAS 1067-53-4)

- Molecular Formula : C11H24O6Si

- Key Differences: Substitutes ethyl with a vinyl group (–CH=CH2) and aminoethoxy with methoxyethoxy (–OCH2CH2OCH3).

- Impact: The vinyl group enables polymerization, making it suitable for silicone rubber and crosslinked coatings. Methoxyethoxy groups are less reactive than aminoethoxy, favoring moisture resistance over adhesion. Regulatory data (SDS) highlight its use in industrial coatings but note handling precautions due to moderate toxicity .

Ethyltris(2-methoxyethoxy)silane

- Molecular Formula : C11H26O6Si

- Key Differences: Replaces aminoethoxy with methoxyethoxy groups.

- Impact: The absence of amino groups reduces adhesion but improves hydrolytic stability. Applications include hydrophobic coatings and electronic materials where chemical inertness is prioritized .

Methyltris(2-phenylethoxy)silane (CAS 83918-65-4)

- Molecular Formula : C25H30O3Si

- Key Differences: Substitutes aminoethoxy with phenylethoxy (–OCH2CH2C6H5).

- Impact: The aromatic rings enhance UV stability and thermal resistance, making it suitable for high-temperature polymers. Lacks the adhesive properties of amino-functional silanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.